molecular formula C9H12Cl2N4S B2892949 Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride CAS No. 1049736-79-9

Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride

Cat. No.: B2892949
CAS No.: 1049736-79-9
M. Wt: 279.18
InChI Key: AVFSPIXMVQMEDK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound is part of the imidazo[1,2-a]pyridine family, known for its valuable scaffold in drug development and various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an aryl aldehyde, followed by cycloaddition with tert-butyl isocyanide . Another approach involves the oxidative coupling of 2-aminopyridine with aromatic terminal alkynes using iodine as a catalyst .

Industrial Production Methods: Industrial production methods for this compound often utilize scalable multicomponent reactions and oxidative coupling strategies. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Metal-free oxidants and photocatalysts.

    Substitution: Halogenating agents and alkylating agents.

Major Products: The major products formed from these reactions include various functionalized derivatives of the imidazo[1,2-a]pyridine scaffold, which can be further utilized in drug development and other applications .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a hybrid hydrogen- and halogen-bond-donating organocatalyst, which electrophilically activates carbonyl and imine groups . This activation facilitates various chemical transformations, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate dihydrochloride is unique due to its versatile reactivity and broad range of applications in both medicinal and industrial chemistry. Its ability to act as a hybrid organocatalyst sets it apart from other similar compounds .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-2-ylmethyl carbamimidothioate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S.2ClH/c10-9(11)14-6-7-5-13-4-2-1-3-8(13)12-7;;/h1-5H,6H2,(H3,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFSPIXMVQMEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CSC(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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